molecular formula C13H17NO3 B066392 ethyl 4-oxo-7,8,9,10-tetrahydro-6H-pyrido[1,2-a]azepine-1-carboxylate CAS No. 164366-30-7

ethyl 4-oxo-7,8,9,10-tetrahydro-6H-pyrido[1,2-a]azepine-1-carboxylate

Cat. No.: B066392
CAS No.: 164366-30-7
M. Wt: 235.28 g/mol
InChI Key: JEJAPOYCPLTZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Chemical Reactions Analysis

RR-RJW100 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

RR-RJW100 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the activation of nuclear receptors LRH-1 and SF-1.

    Biology: It helps in understanding the role of LRH-1 and SF-1 in regulating metabolic processes and gene expression.

    Medicine: It is utilized in researching potential treatments for metabolic diseases such as diabetes, liver disease, and inflammatory bowel disease.

    Industry: It may be used in the development of new therapeutic agents targeting LRH-1 and SF-1 .

Mechanism of Action

RR-RJW100 functions as an agonist for nuclear receptor liver receptor homolog 1 (LRH-1) and steroidogenic factor 1 (SF-1). It binds to the ligand-binding domain of these receptors, inducing a conformational change that promotes the recruitment of coactivators and the activation of target gene transcription. This activation leads to the regulation of metabolic homeostasis, including lipid and glucose metabolism .

Comparison with Similar Compounds

RR-RJW100 is compared with its enantiomer SS-RJW100 and other similar compounds such as GSK8470. While both RR-RJW100 and SS-RJW100 are agonists for LRH-1 and SF-1, RR-RJW100 exhibits greater potency and efficacy in activating LRH-1 . GSK8470, another LRH-1 agonist, exhibits a different binding mode and mechanism of action compared to RR-RJW100 . The unique interactions and binding modes of RR-RJW100 contribute to its distinct pharmacological profile.

Similar Compounds

Properties

IUPAC Name

ethyl 4-oxo-7,8,9,10-tetrahydro-6H-pyrido[1,2-a]azepine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-2-17-13(16)10-7-8-12(15)14-9-5-3-4-6-11(10)14/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJAPOYCPLTZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCCCN2C(=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446123
Record name AGN-PC-0NBQO0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164366-30-7
Record name Ethyl 4,6,7,8,9,10-hexahydro-4-oxopyrido[1,2-a]azepine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164366-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AGN-PC-0NBQO0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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